

Spectroscopic Comparison: Benzyl 3tosyloxyazetidine-1-carboxylate and its Precursor

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Compound of Interest		
Compound Name:	Benzyl 3-tosyloxyazetidine-1- carboxylate	
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For researchers and professionals in drug development, precise characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for **Benzyl 3-tosyloxyazetidine-1-carboxylate** and its immediate precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. Understanding the spectroscopic shifts upon tosylation of the 3-hydroxyazetidine core is crucial for reaction monitoring and structural confirmation.

¹H NMR Data Comparison

The introduction of the bulky and electron-withdrawing tosyl group at the 3-position of the azetidine ring induces notable downfield shifts for the azetidine protons, as would be expected. The most significant shift would be anticipated for the proton at the 3-position (H-3), directly attached to the oxygen atom. The following table summarizes the expected and reported chemical shifts. For comparative purposes, data for the analogous tert-butyl protected compound, tert-butyl 3-tosyloxyazetidine-1-carboxylate, is included to illustrate the effect of tosylation on the azetidine ring.



Compound	Azetidine H-2, H-4 (ppm)	Azetidine H-3 (ppm)	Protecting Group Protons (ppm)	Tosyl Group Protons (ppm)
Benzyl 3- hydroxyazetidine -1-carboxylate	~ 3.9-4.3 (m)	~ 4.5-4.6 (m)	5.11 (s, 2H, - CH₂Ph), 7.29- 7.39 (m, 5H, Ar- H)	N/A
Benzyl 3- tosyloxyazetidine -1-carboxylate	Data not available	Data not available	Expected ~5.1 (s, 2H, -CH ₂ Ph), ~7.3-7.4 (m, 5H, Ar-H)	Expected ~2.4 (s, 3H, -CH ₃), ~7.3-7.8 (m, 4H, Ar-H)
tert-Butyl 3- tosyloxyazetidine -1-carboxylate	4.23 (t, J = 8.4 Hz, 2H), 4.40 (t, J = 8.4 Hz, 2H)	5.10-5.15 (m, 1H)	1.43 (s, 9H, - C(CH₃)₃)	2.45 (s, 3H, - CH ₃), 7.37 (d, J = 8.0 Hz, 2H), 7.80 (d, J = 8.3 Hz, 2H)

¹³C NMR Data Comparison

The ¹³C NMR data further illustrates the electronic effects of the tosyl group. The carbon atom at the 3-position (C-3) is expected to experience a significant downfield shift upon tosylation due to the deshielding effect of the sulfonate ester.



Compound	Azetidine C-2, C-4 (ppm)	Azetidine C-3 (ppm)	Protecting Group Carbons (ppm)	Tosyl Group Carbons (ppm)
Benzyl 3- hydroxyazetidine -1-carboxylate	~ 56.5	~ 60.1	~ 67.2 (-CH ₂ Ph), ~128.0, 128.2, 128.6 (Ar-C), ~135.9 (Ar- Cipso), ~156.8 (C=O)	N/A
Benzyl 3- tosyloxyazetidine -1-carboxylate	Data not available	Data not available	Expected ~67- 68, ~128-129, ~135, ~156	Expected ~21.7 (-CH ₃), ~127- 130, ~133, ~145
tert-Butyl 3- tosyloxyazetidine -1-carboxylate	53.0	68.1	28.3 (-C(CH ₃) ₃), 80.8 (-C(CH ₃) ₃), 156.0 (C=O)	21.6 (-CH ₃), 127.6, 129.9 (Ar- C), 133.8, 145.0 (Ar-Cipso)

Experimental Protocols

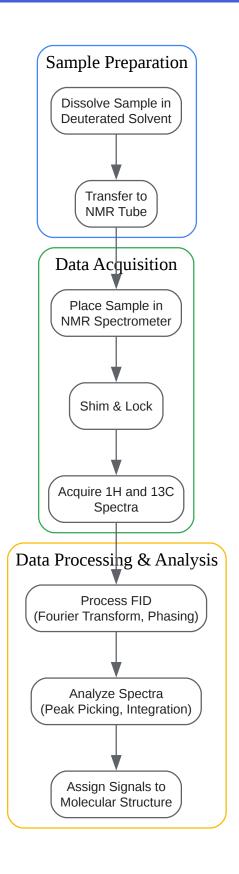
General Procedure for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] Samples are dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).[1] For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) (J) in Hertz (Hz), and integration. For ¹³C NMR, data is reported as chemical shifts (δ) in ppm.

Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the characterization of a synthetic compound using NMR spectroscopy.





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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.



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References

- 1. rsc.org [rsc.org]
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